1,3-dioxolane-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dioxolane-2-carboxylic acid is a chemical compound with the CAS Number: 5736-05-0. It has a molecular weight of 118.09 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
Synthesis Analysis
This compound can be easily prepared from lactic acid and formaldehyde . It satisfies the criteria for a green solvent and is stable under neutral or basic conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H6O4/c5-3(6)4-7-1-2-8-4/h4H,1-2H2,(H,5,6). The InChI key is NXUBLCILQTXVGB-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound has been tested in Pd-catalyzed Heck arylation of methyl acrylate and in the Menschutkin reaction of N-methylimidazole with 1-iodobutane .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 264.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 23.2±0.3 cm3, a polar surface area of 56 Å2, and a molar volume of 83.1±3.0 cm3 .Scientific Research Applications
Stereoselective Formation in Organic Synthesis
1,3-dioxolane-2-carboxylic acid plays a crucial role in stereoselective organic synthesis. Shimogaki, Fujita, and Sugimura (2015) demonstrated the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly, which is significant for the synthesis of complex organic molecules with specific spatial arrangements (Shimogaki, Fujita, & Sugimura, 2015).
Enhancing Dielectric and Optical Properties
This compound derivatives show promising applications in enhancing the dielectric and optical properties of materials. Chen et al. (2015) found that 1,3-dioxolane-terminated liquid crystals displayed significantly improved dielectric anisotropy and birefringence, which are key properties for advanced electronic and optical devices (Chen et al., 2015).
Antimicrobial Applications
Research by Begum et al. (2019) highlighted the antimicrobial potential of novel amide derivatives of 1,3-dioxolane. Their study synthesized and characterized these derivatives, which showed promising activities against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Begum et al., 2019).
Synthesis of 2-Alkoxy Carboxylic Acids
Winneroski and Xu (2004) developed two complementary approaches for synthesizing 2-alkoxy carboxylic acids using 1,3-dioxolan-4-ones, a related compound. This synthesis is important for creating derivatives that find use in various chemical industries (Winneroski & Xu, 2004).
Advancing Antiviral and Anticancer Drug Synthesis
The synthesis of dioxolane nucleosides, which are crucial in antiviral and anticancer drugs, involves this compound derivatives. Janes, Cimpoia, and Kazlauskas (1999) discussed protease-mediated separation of cis and trans diastereomers of these derivatives, a key step in creating effective drugs (Janes, Cimpoia, & Kazlauskas, 1999).
Mechanism of Action
Safety and Hazards
Future Directions
1,3-dioxolane-2-carboxylic acid is part of a family of potential solvents easily prepared from two green precursors: α-hydroxy carboxylic acids (lactic, mandelic, and α-hydroxyisobutyric acids) and aldehydes/ketones (formaldehyde, acetaldehyde, and acetone) . It has the unusual property of forming a three-phase system when combined with water and hexane, which may allow technological variations that are not possible with the more normal one- and two-phase systems .
Properties
IUPAC Name |
1,3-dioxolane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)4-7-1-2-8-4/h4H,1-2H2,(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUBLCILQTXVGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5736-05-0 |
Source
|
Record name | 1,3-dioxolane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.